

2-Thiophenecarbonitrile molecular structure and synthesis

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Compound of Interest

Compound Name: 2-Thiophenecarbonitrile

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An In-depth Technical Guide to **2-Thiophenecarbonitrile**: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry.^[1] Its unique molecular architecture, characterized by a five-membered thiophene ring substituted with a cyano group at the 2-position, imparts specific reactivity that is highly sought after.^[1] The electron-withdrawing nature of the nitrile group influences the electron density of the thiophene ring, making it a versatile building block for a wide array of chemical transformations.^{[1][2]} This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as liquid crystals and organic electronics.^{[1][3]} This guide provides a comprehensive overview of its molecular structure and key synthetic methodologies.

Molecular Structure and Properties

2-Thiophenecarbonitrile is a transparent, colorless to yellow liquid at room temperature.^{[1][4]} Its fundamental properties are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.

Physicochemical Properties

Property	Value	Reference
CAS Number	1003-31-2	[1][4]
Molecular Formula	C ₅ H ₃ NS	[4][5][6]
Molecular Weight	109.15 g/mol	[4][5][7][8]
Appearance	Clear colorless to yellow liquid	[1][4]
Density	1.172 g/mL at 25 °C	[1][4][7]
Boiling Point	192 °C	[1][4][7]
Refractive Index	n _{20/D} 1.563	[4][7]
Flash Point	53 °C (127.4 °F) - closed cup	[7]
Water Solubility	Slightly miscible	[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-thiophenecarbonitrile**.

Spectroscopy	Key Features
¹ H NMR	The proton NMR spectrum provides information about the hydrogen atoms on the thiophene ring.
¹³ C NMR	The carbon NMR spectrum reveals the chemical environment of the carbon atoms in the molecule.
IR Spectroscopy	The infrared spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2200-2260 cm ⁻¹ . [9] It also shows characteristic peaks for the aromatic C-H and C=C stretching of the thiophene ring. [9][10]

Synthesis of 2-Thiophenecarbonitrile

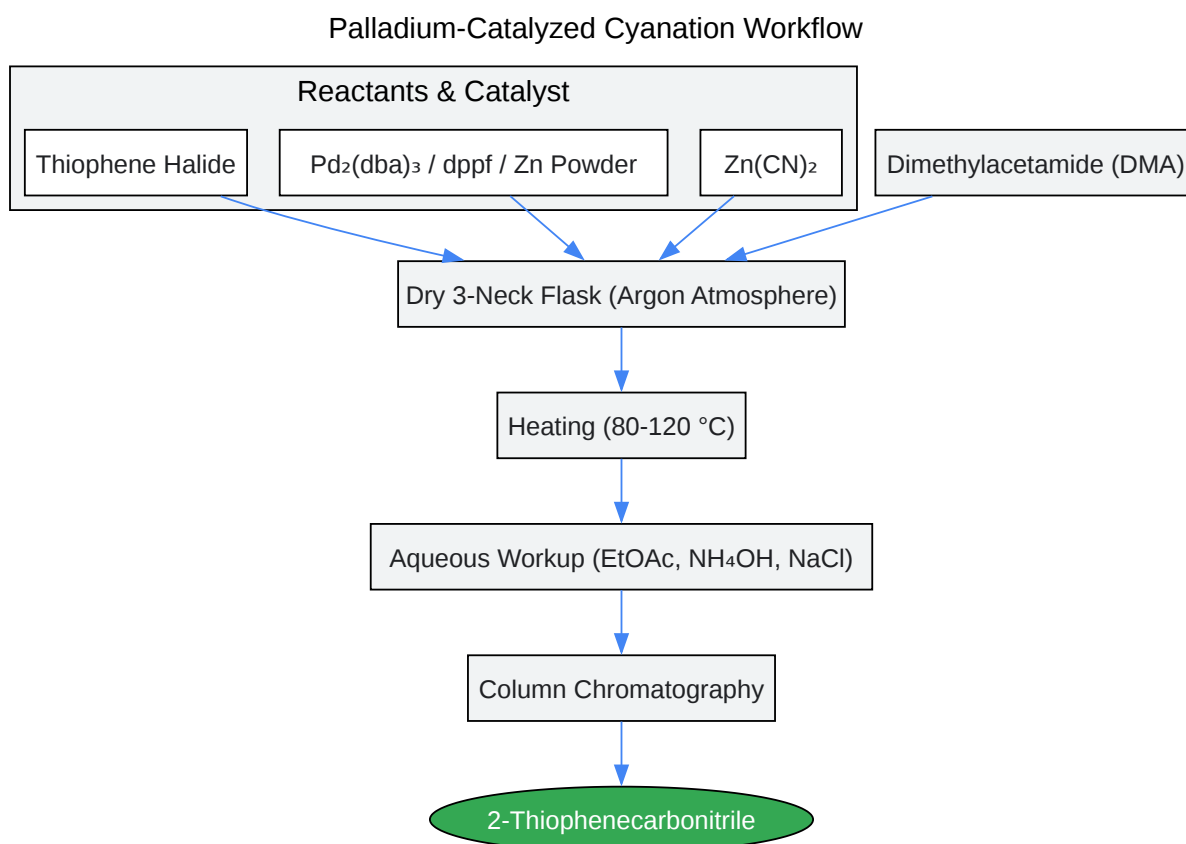
The synthesis of **2-thiophenecarbonitrile** can be achieved through several established organic chemistry methodologies.^[1] Common strategies involve the cyanation of thiophene derivatives. Two prominent methods are detailed below.

Palladium-Catalyzed Cyanation of Thiophene Halides

A highly efficient method for synthesizing thiophene nitriles is the palladium-catalyzed cyanation of thiophene halides. This approach offers a favorable alternative to classic copper-mediated cyanations, which often require high temperatures and present difficulties in product purification.^[11]

A general procedure for the palladium-catalyzed cyanation of a thiophene halide is as follows:^[11]

- **Reaction Setup:** In a dry 3-neck flask flushed with argon, combine the thiophene halide (e.g., 2-bromothiophene), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5.7 mol%), zinc powder (17 mol%), and zinc cyanide ($\text{Zn}(\text{CN})_2$, 0.86 mmol).
- **Solvent Addition:** Add dimethylacetamide (DMA) via syringe.
- **Reaction Conditions:** Stir the reaction mixture and heat to 80-120 °C under an argon atmosphere. The reaction progress is monitored by GC-MS until maximum conversion is achieved.
- **Workup:** Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).
- **Extraction:** Wash the organic layer with aqueous ammonium hydroxide (NH_4OH) and saturated aqueous sodium chloride (NaCl).
- **Purification:** Dry the organic layer with sodium sulfate (Na_2SO_4), concentrate by rotary evaporation, and purify the residue by column chromatography on silica gel.



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Caption: Workflow for Palladium-Catalyzed Cyanation.

Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl nitriles from aryl diazonium salts.[12] This reaction provides a pathway to introduce a cyano group onto an aromatic ring by diazotization of a primary amine followed by displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[12][13]

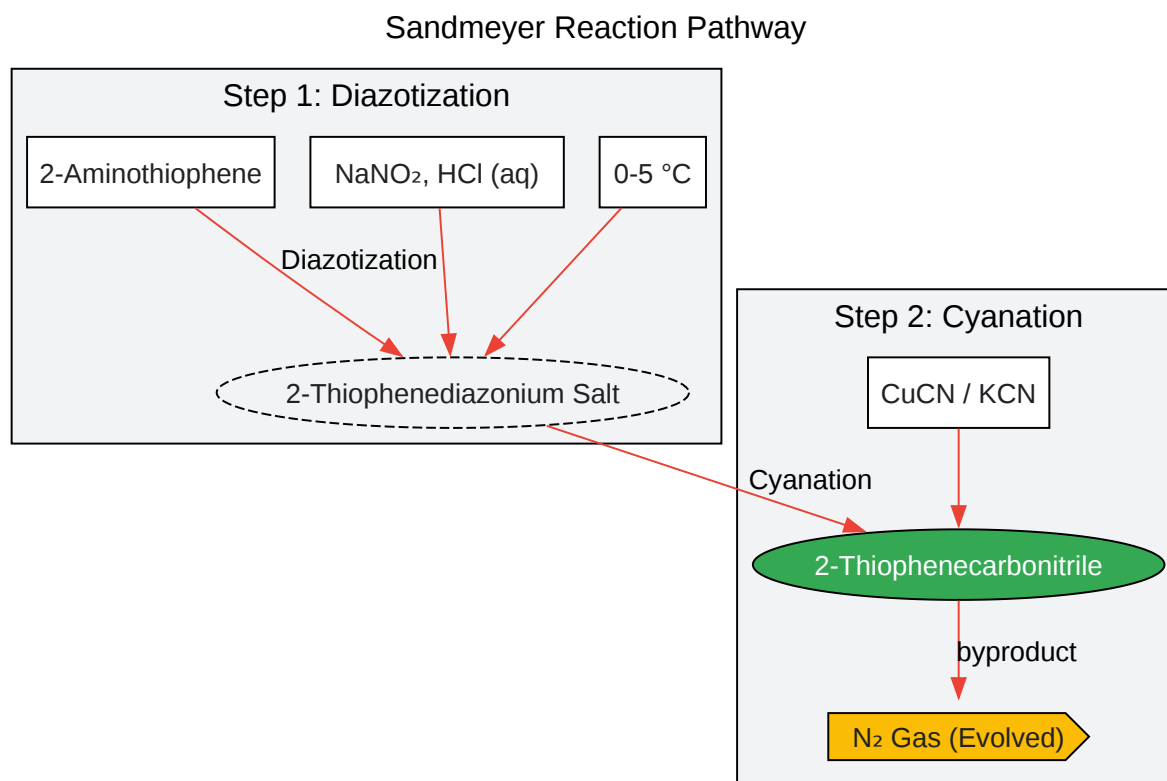
The synthesis of **2-thiophenecarbonitrile** from 2-aminothiophene via a Sandmeyer reaction involves two main steps:

Step 1: Diazotization of 2-Aminothiophene

- **Amine Solution:** Dissolve 2-aminothiophene in an aqueous solution of a hydrohalic acid (e.g., HCl).
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Nitrite Addition:** Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) to the cooled amine solution while maintaining the low temperature. This generates the 2-thiophenediazonium salt in situ.

Step 2: Cyanation of the Diazonium Salt

- **Catalyst Solution:** Prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
- **Addition:** Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
- **Reaction:** Nitrogen gas will evolve. The reaction is typically stirred at a controlled temperature until the evolution of gas ceases.
- **Workup and Isolation:** The reaction mixture is then typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- **Purification:** The crude product is purified by distillation or chromatography to yield pure **2-thiophenecarbonitrile**.



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Caption: Pathway for **2-Thiophenecarbonitrile** Synthesis via Sandmeyer Reaction.

Conclusion

2-Thiophenecarbonitrile is a valuable heterocyclic compound with a well-defined molecular structure and a range of established synthetic routes. The palladium-catalyzed cyanation and the Sandmeyer reaction represent two robust methods for its preparation, each with its own advantages. A thorough understanding of its properties and synthesis is essential for chemists in research and industry who utilize this versatile intermediate for the development of novel molecules with diverse applications.

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